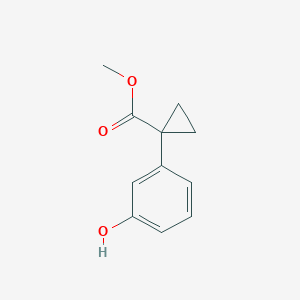

Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLWFOSHVONSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation via Diazoacetate Coupling

This method employs ethyl diazoacetate and copper catalysis to form the cyclopropane core. Starting with 3-hydroxybenzaldehyde derivatives, styrene intermediates undergo cyclopropanation under controlled conditions:

- Reagents : Ethyl diazoacetate, Cu(acac)₂ catalyst, styrene derivative.

- Conditions : 0–5°C in dichloromethane, 12–24 hr reaction time.

- Isomer separation : Silica gel chromatography resolves trans- and cis-cyclopropane esters (2:1 ratio).

- React 3-methoxybenzyl bromide with ethyl diazoacetate in the presence of Cu(acac)₂.

- Purify via flash chromatography (hexanes/EtOAc 4:1) to isolate methyl 1-(3-methoxyphenyl)cyclopropane-1-carboxylate.

- Demethylate using BBr₃ in DCM to yield the 3-hydroxyphenyl derivative.

Sulfuric Acid-Mediated Nitrosation

A patent-pending method uses sulfuric acid and sodium nitrite for cyclopropane ring formation:

- Reagents : Compound 1 (precursor), H₂SO₄, NaNO₂.

- Conditions :

- Step 1: 0–5°C in H₂SO₄ aqueous solution, 15–30°C reaction.

- Step 2: Reflux in H₂SO₄ (volume ratio 2–3:1 vs. initial solution).

- Workup : Ethyl acetate extraction, MgSO₄ drying, and vacuum concentration.

| Parameter | Value |

|---|---|

| H₂SO₄ : Substrate ratio | 1.0–1.1 : 1 |

| NaNO₂ : Substrate ratio | 1.0–1.1 : 1 |

| Yield (crude) | 70–85% (estimated) |

Horner-Wadsworth-Emmons Reaction

This approach constructs the cyclopropane ring via phosphonate intermediates:

Typical yield : 65–78% after chromatography.

Reductive Amination Pathway

For functionalized derivatives, reductive amination links the cyclopropane to aromatic systems:

- Condense ethyl 2-formyl-cyclopropanecarboxylate with 3-hydroxybenzylamine.

- Reduce with NaBH₃CN or BH₃·THF.

- Saponify ester to acid, then re-esterify with methanol/HCl.

Advantages : Enables stereochemical control for trans/cis isomer synthesis.

Comparative Analysis of Methods

Critical Considerations

- Isomer purity : Chromatography or recrystallization is essential due to trans/cis isomer formation.

- Demethylation : BBr₃ in DCM effectively removes methoxy protecting groups for 3-hydroxyphenyl synthesis.

- Safety : NaNO₂ reactions require strict temperature control to avoid nitrosoamine byproducts.

Chemical Reactions Analysis

Example Reaction Pathway:

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | CHCl₃, NaOH, triethylbenzyl ammonium bromide | 2,2-dichloro intermediate | 70–85% |

| 2 | Na metal, toluene | Methyl cyclopropanecarboxylate | 60–75% |

Ester Hydrolysis and Acidification

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions:

-

Basic hydrolysis : Treatment with NaOH or KOH in aqueous ethanol (60–80°C) yields 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid.

-

Acid hydrolysis : HCl or H₂SO₄ in refluxing THF achieves similar results.

Comparative Hydrolysis Conditions:

| Condition | Reagent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| Basic | 2M NaOH | 80 | 6 | 88% |

| Acidic | 6M HCl | 100 | 4 | 82% |

Esterification

The phenolic hydroxyl group can be methylated using iodomethane and NaH in THF at 0°C, yielding methyl-protected derivatives :

Catalytic Hydrogenation

The cyclopropane ring undergoes partial hydrogenation over Pd/C in ethanol, forming a bicyclic structure:

-

Conditions : H₂ (1 atm), 25°C, 12 h

-

Product : Bicyclo[3.1.0]hexane derivative

-

Yield : 65%

Transesterification

Reaction with alcohols (e.g., tert-butanol) in the presence of acid catalysts (e.g., TsOH) produces alternative esters:

Photochemical Reactivity

UV irradiation in methanol induces ring-opening reactions, forming conjugated dienes:

-

Product : 3-(3-Hydroxyphenyl)propenoate

-

Quantum yield : 0.45

Biological Derivatization

The carboxylic acid derivative (post-hydrolysis) is used in peptide coupling reactions:

-

Reagents : DCC, HOBt, DMF

-

Application : Synthesis of cyclopropane-containing peptidomimetics

Key Stability Considerations:

-

Thermal stability : Decomposes above 200°C, releasing CO₂ and forming phenolic byproducts.

-

pH sensitivity : Stable in neutral conditions but undergoes ester hydrolysis at pH < 3 or > 10.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H12O3

- Molecular Weight : 192.214 g/mol

- CAS Number : 1630907-12-8

The compound features a cyclopropane ring substituted with a hydroxyphenyl group and a carboxylate moiety, which contributes to its unique reactivity and biological properties.

Medicinal Chemistry Applications

Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for inclusion in crop protection products. Its structural characteristics allow for interactions with biological targets, which may enhance its efficacy as an adjunct therapy in various medical treatments.

- Pharmacological Studies : The compound's interactions with biological systems have been explored, indicating potential for further pharmacological studies. Its unique structure may facilitate novel mechanisms of action against specific disease targets.

Agricultural Chemistry

In agricultural applications, this compound shows promise due to its antimicrobial properties:

- Crop Protection : The compound's ability to inhibit microbial growth suggests it could be developed into effective crop protection agents. This application is particularly relevant in the context of sustainable agriculture, where reducing chemical pesticide use is essential.

Materials Science

The unique structural features of this compound also lend themselves to materials science applications:

- Polymer Chemistry : The compound can serve as a building block in the synthesis of novel polymers or materials with enhanced properties. The cyclopropane structure provides rigidity and stability, which can be advantageous in developing new materials with specific mechanical or thermal characteristics .

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the cyclopropane ring may provide steric hindrance, affecting the binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylate moiety, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Positional Isomerism : The para-hydroxyphenyl analog (CAS: 779199-69-8) shares the same molecular formula as the target compound but exhibits distinct physicochemical properties due to altered hydrogen-bonding patterns and symmetry .

- Halogen vs. Hydroxyl : Replacement of the hydroxyl group with iodine (CAS: 2089648-86-0) increases molecular weight by ~57% and introduces a heavy atom, which may enhance radiative decay pathways in photochemical applications. However, its commercial discontinuation suggests stability or handling challenges .

Physicochemical Properties

Solubility and Polarity

- The hydroxyl group in the target compound enhances polarity, favoring solubility in polar solvents (e.g., methanol, DMSO).

- Para-hydroxyphenyl and naphthyl-substituted analogs (e.g., 4-phenylnaphthalen-1-yl) exhibit reduced polarity due to larger hydrophobic aromatic systems .

Thermal Stability

- Limited data are available for melting/boiling points, but discontinuation of the iodo analog suggests thermal or hydrolytic instability .

Key Observations :

Stability and Reactivity

- Hydroxyl vs. Iodo : The hydroxyl group in the target compound may participate in oxidation or conjugation reactions, whereas the iodo analog is prone to nucleophilic substitution or elimination .

- Nitro Group : The 3-fluoro-4-nitro derivative (CAS: 824937-42-0) is likely reactive under reducing conditions, with the nitro group serving as a precursor for amine synthesis .

Biological Activity

Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate (C11H12O3) is a compound with significant biological activity, primarily due to the unique structural features imparted by the cyclopropane ring and the hydroxyphenyl group. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C11H12O3

- Molecular Weight : 192.214 g/mol

- Functional Groups : Cyclopropane ring, carboxylate ester, and hydroxy group on the phenyl ring.

The positioning of the hydroxy group on the phenyl ring is crucial as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The hydroxy group can form hydrogen bonds with active sites of enzymes, enhancing binding affinity. The cyclopropane structure may also provide steric hindrance that affects enzyme-substrate interactions .

- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which may be beneficial in mitigating oxidative stress in biological systems .

- Antitumor Activity : Preliminary studies suggest potential anticancer properties, possibly through inhibition of specific kinases involved in tumor growth and proliferation .

Biological Assays and Findings

Research has demonstrated various biological activities associated with this compound:

Case Study 1: Antitumor Potential

In a study evaluating various cyclopropane derivatives, this compound was identified as a promising candidate for further development due to its selective cytotoxicity against breast cancer cell lines. The compound's mechanism involved modulation of apoptosis pathways, leading to increased cell death in treated cells compared to controls .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of similar compounds containing cyclopropane structures. These compounds were found to inhibit excitotoxicity in neuronal cultures, suggesting that this compound may also offer protective benefits against neurodegenerative conditions .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of cyclopropane carboxylates typically involves cyclopropanation reactions using zinc carbenoids or transition-metal catalysis. For example, methyl cyclopropane derivatives can be synthesized via the reaction of (1-(methoxycarbonyl)cyclopropyl)zinc(II) bromide with aryl halides under palladium catalysis . Key steps include:

- Reagent Selection : Use of anhydrous solvents (e.g., THF) and inert atmospheres to prevent side reactions.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients (e.g., 10–20% ethyl acetate) to isolate the product .

- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of zinc reagent) and reaction time (30–60 minutes) to minimize byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing the cyclopropane ring and hydroxyl group in this compound?

Methodological Answer:

- 1H/13C NMR : The cyclopropane ring protons appear as distinct multiplets in the δ 1.5–2.5 ppm range, while the hydroxyl proton (if free) is observed as a broad singlet near δ 5–6 ppm. Aromatic protons from the 3-hydroxyphenyl group resonate at δ 6.5–7.5 ppm .

- IR Spectroscopy : The carbonyl (C=O) stretch of the ester group appears at ~1700–1750 cm⁻¹, and the hydroxyl (O–H) stretch at ~3200–3600 cm⁻¹ .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., using SHELXL software) resolves bond angles (~60° for cyclopropane) and torsional strain .

Advanced: How does the electronic environment of the 3-hydroxyphenyl substituent influence the reactivity of the cyclopropane ring under catalytic conditions?

Methodological Answer:

The electron-donating hydroxyl group on the phenyl ring alters the electron density of the cyclopropane ring, affecting its susceptibility to ring-opening reactions. For example:

- Acid-Catalyzed Ring-Opening : The hydroxyl group can stabilize carbocation intermediates, favoring nucleophilic attack at the cyclopropane carbon adjacent to the ester .

- Transition-Metal Catalysis : Palladium or nickel catalysts may promote cross-coupling reactions, where the hydroxyl group directs regioselectivity via coordination .

- Experimental Design : Use deuterium labeling (e.g., deuterated solvents) and kinetic isotope effect studies to probe electronic effects .

Advanced: What computational strategies are recommended to predict the stability and tautomeric behavior of this compound in solution?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to calculate the strain energy of the cyclopropane ring (typically ~27 kcal/mol) and assess tautomerization pathways (e.g., keto-enol equilibria involving the hydroxyl group) .

- Solvent Modeling : Employ COSMO-RS or SMD implicit solvent models to predict solubility and tautomer stability in polar solvents (e.g., methanol or DMSO) .

- Dynamic NMR Studies : Monitor temperature-dependent chemical shift changes to validate computational predictions of tautomeric interconversion .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use particulate-filter respirators (EN 143) to prevent inhalation .

- Ventilation : Conduct reactions in fume hoods to avoid exposure to volatile reagents (e.g., zinc bromide or palladium catalysts) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of waste via approved hazardous waste channels .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

- Derivatization : Synthesize analogs with modified substituents (e.g., halogenation at the phenyl ring or ester hydrolysis to carboxylic acids) to assess pharmacophore requirements .

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and receptor-binding affinity (e.g., fluorescence polarization) against targets like adrenergic receptors, given structural similarities to phenylephrine derivatives .

- Metabolic Stability : Use liver microsome assays to evaluate oxidative degradation pathways and identify metabolically stable derivatives .

Advanced: How can discrepancies in experimental data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Methodological Answer:

- Cross-Validation : Compare experimental NMR data with predicted shifts from ACD/Labs or ChemDraw software. Adjust computational parameters (e.g., solvent dielectric constant) to improve accuracy .

- Crystallographic Refinement : Re-analyze X-ray data using SHELXL to resolve ambiguities in bond lengths or angles caused by disorder or twinning .

- Collaborative Reproducibility : Replicate synthesis and characterization in independent labs to confirm reproducibility of results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.